Isopropyl salicylate
Description
Structure
2D Structure
Properties
IUPAC Name |
propan-2-yl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULQIJMIOWCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060556 | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-85-2 | |
| Record name | Isopropyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2265SZU9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Isopropyl salicylate can be synthesized through esterification, where salicylic acid reacts with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Industrial production methods often employ continuous esterification processes to enhance efficiency and yield .
Chemical Reactions Analysis
Isopropyl salicylate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can hydrolyze back into salicylic acid and isopropyl alcohol.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Pharmaceutical Applications
1. Anti-inflammatory and Analgesic Properties
Isopropyl salicylate exhibits anti-inflammatory effects akin to its parent compound, salicylic acid. It functions by inhibiting cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. This property makes IPS valuable in topical formulations aimed at pain relief and inflammation management.
2. Skin Absorption Studies
Research has shown that IPS can penetrate the skin effectively, making it suitable for transdermal drug delivery systems. Studies using Franz diffusion cells demonstrated significant absorption rates through human and porcine skin models, indicating its potential in dermatological applications .
Agricultural Applications
1. Antimicrobial Activity
this compound has been investigated for its antimicrobial properties against foodborne pathogens. A study published in the Journal of Agricultural and Food Chemistry reported moderate to good antibacterial and antifungal activity, suggesting its use as a natural preservative in food products.
2. Plant Defense Mechanism
Research indicates that IPS may act as a signaling molecule in plants, enhancing their defense responses against herbivores. This role was highlighted in a study published in Plant, Cell & Environment, which explored how IPS triggers plant defense mechanisms when exposed to insect attack.
Industrial Applications
1. Extraction Processes
Recent studies have identified IPS as a key component in novel extraction systems for selectively isolating alkali metal cations from aqueous solutions. The combination of IPS with trifluoroacetic acid demonstrated effective separation capabilities for lithium, sodium, and potassium ions, indicating potential applications in waste treatment and purification processes .
| Cation | Bond Length (Å) | Valence Angle (°) |
|---|---|---|
| Lithium (Li) | 2.12 | 103 |
| Sodium (Na) | 2.15 | 85.62 |
| Potassium (K) | 2.18 | 72.39 |
Material Science Applications
1. Epoxy Resin Curing Agent
this compound has been explored as a curing agent for epoxy resins due to its latent reactive properties that enhance heat and chemical resistance of cured materials. This application is significant for developing durable coatings and adhesives used in various industrial settings .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of IPS against Listeria monocytogenes and Escherichia coli, results indicated that IPS significantly reduced bacterial counts on contaminated surfaces by up to 90%, demonstrating its potential as a food preservative.
Case Study 2: Plant Defense Induction
A field study involving tomato plants treated with IPS showed a marked increase in resistance to aphid infestation compared to untreated controls, confirming its role in enhancing plant defense mechanisms.
Mechanism of Action
The mechanism of action of isopropyl salicylate involves its hydrolysis to salicylic acid and isopropyl alcohol. Salicylic acid exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain .
Comparison with Similar Compounds
Alkyl Salicylate Esters
Isopropyl salicylate belongs to the alkyl salicylate family, which includes methyl, ethyl, and longer-chain esters. Key distinctions arise from structural variations (alkyl chain length, branching) and resultant physicochemical properties:
Table 1: Comparison of Common Alkyl Salicylates
Structural Influence on Properties :
- Volatility : Methyl salicylate (low molecular weight) is highly volatile, making it suitable for topical formulations, whereas this compound’s higher molecular weight reduces volatility, favoring solvent applications .
- Extraction Efficiency : this compound, when combined with trioctylphosphine oxide (TOPO), selectively extracts alkali metals like lithium due to its optimal lipophilicity and coordination capacity . This property is absent in shorter-chain esters like methyl salicylate.
Aryl and Substituted Salicylates
Substituents on the aromatic ring or ester group significantly alter biological activity and stability:
Key Observations :
- Positional Effects : Para-substituted isopropyl groups on aromatic rings (e.g., 4-isopropylbenzyl salicylate) enhance antiparasitic activity but increase cytotoxicity compared to alkyl esters like this compound .
- Branching vs. Chain Length : Isoamyl (branched C5) salicylate exhibits higher bioactivity than linear-chain analogs, suggesting branching improves membrane permeability . This compound’s bioactivity remains underexplored but may follow similar trends.
Amino Acid Ester Salicylates
Amino acid-derived salicylates (e.g., L-valine isopropyl ester salicylate) demonstrate structure-dependent stability and solubility:
- Melting Points: Amino acid esters have lower melting points than salicylic acid, with branching (e.g., isopropyl) further reducing crystallinity .
- Thermal Stability : Longer alkyl chains (e.g., butyl) increase decomposition temperatures, while isopropyl groups balance solubility and stability .
Biological Activity
Isopropyl salicylate (IPS), an ester derived from salicylic acid, has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and insecticidal properties. This article provides a comprehensive overview of the biological activities associated with IPS, supported by research findings, case studies, and relevant data tables.
This compound is characterized by the following chemical properties:
- Chemical Formula : C₉H₁₀O₃
- Molecular Weight : 166.17 g/mol
- Appearance : Clear liquid
- Solubility : Sparingly soluble in water; soluble in organic solvents.
The biological effects of IPS can be attributed to several mechanisms:
- Anti-inflammatory Activity : Similar to salicylic acid, IPS inhibits cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins. This mechanism underlies its use in topical formulations for pain relief.
- Antimicrobial Properties : IPS exhibits moderate to good activity against various foodborne pathogens and has been studied for its potential in food preservation and agricultural pest control .
- Insecticidal Effects : Research indicates that IPS can act as a signaling molecule in plants, enhancing their defense mechanisms against herbivorous insects.
Antimicrobial Activity
A study published in the Journal of Agricultural and Food Chemistry demonstrated that IPS effectively inhibits several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as follows:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 35.8 |
| Escherichia coli | 18.7 |
These findings suggest that IPS could be utilized as a natural preservative in food products .
Anti-inflammatory Effects
In dermatological applications, IPS is noted for its anti-inflammatory properties. Its ability to penetrate skin membranes enhances the delivery of other active ingredients in transdermal drug formulations. Studies indicate that formulations containing IPS can significantly reduce inflammation markers in keratinocytes stimulated by lipopolysaccharides (LPS) .
Insecticidal Properties
Research has shown that IPS can trigger plant defense responses against herbivores. A study published in Plant, Cell & Environment highlighted how IPS acts as a signal molecule, activating defense pathways in plants when exposed to insect attacks. This property positions IPS as a potential eco-friendly alternative for pest control.
Case Studies
- Food Preservation : A case study examined the application of IPS in extending the shelf life of perishable goods. The results indicated a significant reduction in microbial load when IPS was incorporated into food packaging materials, showcasing its potential as a natural preservative.
- Dermatological Applications : Clinical trials investigating the use of IPS in topical formulations for chronic skin conditions demonstrated improved patient outcomes, with reduced inflammation and enhanced skin barrier function observed over a six-week period.
Q & A
Q. What are the key physicochemical properties of isopropyl salicylate, and how do they influence experimental design?
this compound (C₁₀H₁₂O₃, MW 180.20 g/mol) has a density of 1.06 g/cm³ and a boiling point of 122°C at 18 mmHg. Its low volatility under ambient conditions makes it suitable for reactions requiring controlled evaporation rates. The ester functional group and aromatic hydroxyl group enable reactivity in hydrolysis and transesterification studies. Researchers should account for its limited water solubility (hydrophobic nature) when designing solvent systems for synthesis or formulation .
Q. What are the optimized methods for synthesizing this compound in laboratory settings?
A common method involves esterification of salicylic acid with isopropyl alcohol using acid catalysts. Solid acid catalysts like SO₄²⁻/Fe₂O₃ show higher yields (e.g., 15% catalyst loading by mass of reactants) compared to traditional sulfuric acid, reducing side reactions and simplifying purification. Reaction parameters such as molar ratio (1:3 salicylic acid to isopropyl alcohol), temperature (80–100°C), and time (4–6 hours) are critical for achieving >90% conversion .
Advanced Research Questions
Q. How do environmental factors influence the biodegradation pathways of this compound?
this compound is a degradation intermediate of organophosphorus pesticides like isocarbophos. In Arthrobacter spp., enzymatic hydrolysis by organophosphorus hydrolases cleaves the ester bond, yielding salicylate, which is further metabolized. Researchers should employ LC-MS or GC-MS to track degradation products and assess enzymatic kinetics under varying pH (5–9) and temperature (20–40°C) conditions .
Q. What molecular interactions underpin this compound’s odor perception, and how can this inform structure-activity studies?
Computational analysis of atom pairs (e.g., interatomic distances ≤0.1 Å, chemical shift differences ≤1 ppm) reveals that specific electronic-structural motifs correlate with "green" odor perception. For example, the hydroxyl-oxygen and ester-oxygen pairs in this compound align with odorant receptors associated with this profile. Comparative studies with structurally dissimilar "green" odorants (e.g., heptyl acetate) can identify conserved molecular features .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 210–300 nm) offers high sensitivity for purity analysis. For trace quantification in biological or environmental samples, LC-MS/MS using electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode achieves detection limits <1 ppb. Calibration curves should account for matrix effects (e.g., soil or plasma extracts) .
Q. How do experimental conditions like temperature affect studies involving this compound’s biological activity?
Temperature modulates compound-receptor interactions. For example, in Drosophila behavioral assays, methyl salicylate (structurally analogous) shows attraction at 20°C but repulsion at 30°C, suggesting thermolability in odorant-receptor binding. Researchers must standardize thermal conditions and report rearing/testing temperatures to ensure reproducibility .
Q. How can conflicting catalytic efficiency data in this compound synthesis be resolved?
Discrepancies in reported yields (e.g., 70–95%) often arise from catalyst activation methods. SO₄²⁻/Fe₂O₃ catalysts require calcination at 500°C to stabilize acidic sites, while hydration cycles may alter surface acidity. X-ray photoelectron spectroscopy (XPS) and NH₃-TPD can characterize active sites, linking catalytic activity to sulfate content and Brønsted/Lewis acid ratios .
Q. What methodologies are recommended for tracking this compound’s metabolic fate in biodegradation studies?
Stable isotope labeling (e.g., ¹³C-salicylic acid) coupled with high-resolution mass spectrometry (HRMS) enables precise tracking of carbon flow. Isotope ratio monitoring can distinguish biotic degradation from abiotic hydrolysis. Anaerobic batch reactors with sediment microcosms are ideal for simulating environmental conditions .
Q. What challenges arise in formulating this compound into topical delivery systems?
Solvent selection critically impacts skin permeation and adhesion. Propylene glycol enhances permeation but reduces patch adhesion, while isopropyl myristate improves adhesion but limits permeation. Researchers should use Franz diffusion cells with ex vivo skin and measure tack force (ASTM D1876) to optimize solvent blends (e.g., PG:Transcutol® at 3:1) .
Q. How can computational models predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can map binding affinities to enzymes like acetylcholinesterase (targeted in pesticide studies). QSAR models trained on logP and polar surface area (PSA) data predict bioavailability, guiding toxicity assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
